
N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as furan carboxamide groups and pyrazole rings, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides, involves starting from furan-3-carboxylic acid. The process includes directed ortho lithiation, functionalization of the 2-position, and subsequent cross-coupling reactions. These steps are crucial for the formation of the furanamine intermediates, which are then acylated with acid chlorides to yield the target compounds . This synthesis route may be similar to the one used for the compound of interest, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS data . These techniques are essential for assigning the structures of synthesized compounds, and it is likely that similar methods were used to determine the structure of "N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide". The presence of a pyrazole ring and a furan carboxamide moiety in the compound suggests that it may exhibit interesting electronic and steric properties that could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The acid-catalyzed transformations of related compounds have been studied, revealing that the furan ring can undergo opening and lead to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . These transformations indicate that the furan ring in the compound of interest may also be susceptible to similar reactions under acidic conditions, potentially leading to a variety of derivatives with different biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The related compounds exhibit moderate to good antibacterial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound of interest may also possess similar properties, making it a potential candidate for biological applications. Molecular docking studies with enzymes such as cyclooxygenase could provide insights into the probable binding model and the compound's mechanism of action .
Wissenschaftliche Forschungsanwendungen
- Leishmaniose ist eine Tropenkrankheit, die durch Leishmania-Parasiten verursacht wird, die durch Sandmücken übertragen werden. Die synthetisierten Pyrazolderivate, einschließlich Verbindung 13, haben eine potente antileishmaniale Aktivität gegen klinische Isolate von Leishmania aethiopica gezeigt. Verbindung 13 zeigte eine überlegene Antileishmanienaktivität und übertraf Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat .
- Molekular Docking-Studie: Eine molekulare Simulationsstudie rechtfertigte die in-vitro-Antileishmanienaktivität von Verbindung 13. Es zeigte ein wünschenswertes Anpassungsmuster in der Lm-PTR1-Tasche (aktives Zentrum), das durch eine geringere Bindungsenergie gekennzeichnet ist .
- Malaria, verursacht durch Plasmodium-Stämme, die durch Mücken übertragen werden, ist nach wie vor ein globales Gesundheitsproblem. Die Verbindungen 14 und 15 aus derselben Pyrazolreihe zeigten signifikante Hemmeffekte gegen Plasmodium berghei in vivo. Verbindung 15 erreichte eine Suppression von 90,4 %, was ihr Potenzial als Antimalariamittel unterstreicht .
- Pyrazolderivate, einschließlich unserer Verbindung, wurden auf ihre antibakterielle Aktivität untersucht. Diese Verbindungen könnten neue Wege zur Bekämpfung bakterieller Infektionen bieten .
- Einige Pyrazol-tragende Moleküle zeigen entzündungshemmende und analgetische Eigenschaften. Weitere Untersuchungen unserer Verbindung in diesem Zusammenhang könnten wertvoll sein .
- Obwohl diese Verbindung nicht direkt untersucht wurde, haben Pyrazol-Gerüste vielversprechende Ergebnisse als Antikrebsmittel gezeigt. Forscher könnten die zytotoxischen Wirkungen unserer Verbindung gegenüber Krebszelllinien untersuchen .
- Pyrazolderivate wurden auf ihre herbiziden Wirkungen untersucht. Die Struktur unserer Verbindung deutet auf eine mögliche herbizide Aktivität hin, die weitere Untersuchungen rechtfertigt .
Antileishmaniale Aktivität
Antimalarielles Potential
Antibakterielle Eigenschaften
Entzündungshemmende und analgetische Wirkungen
Antikrebs-Potenzial
Herbizide Aktivität
Zusammenfassend lässt sich sagen, dass N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamid vielversprechend in verschiedenen Bereichen ist, von der Behandlung tropischer Krankheiten bis hin zu möglichen Anwendungen in der antibakteriellen, entzündungshemmenden und krebsforschenden Forschung. Forscher sollten die vielseitigen pharmakologischen Wirkungen weiter untersuchen, um sein volles Potenzial freizusetzen. 🌟
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) and p70S6Kβ . These enzymes play crucial roles in various biological processes, including metabolism and cell growth.
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, leading to changes in the enzyme’s activity . For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related toNAD+ salvage and cell growth . The downstream effects could include changes in cellular metabolism and proliferation.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Similar compounds have shown significant activity against certain diseases . For instance, a compound with a similar structure showed potent in vitro antipromastigote activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Similar compounds have shown activity on certain kinases . It’s possible that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide may interact with similar enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways .
Molecular Mechanism
Similar compounds have been synthesized via reactions involving aryl-substituted pyrazoles . This could suggest potential binding interactions with biomolecules and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have shown moderate to excellent activities against certain fungi over time .
Dosage Effects in Animal Models
Similar compounds have shown significant larvicidal activity against certain insects at specific concentrations .
Metabolic Pathways
Related compounds have been found to play a role in many biological processes, including metabolism .
Transport and Distribution
Similar compounds have shown substantial activity on certain kinases, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Related compounds have shown crucial dual hydrogen bond formation with the backbone of certain amino acids located in the hinge region of the kinase .
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZPHGDJKZIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2508534.png)
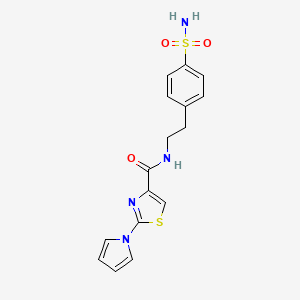
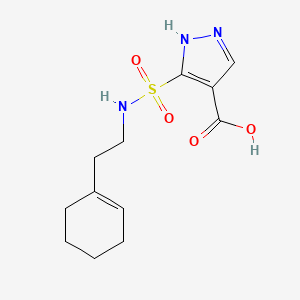
![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)
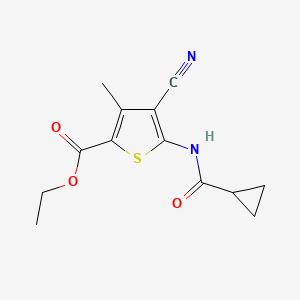
![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)
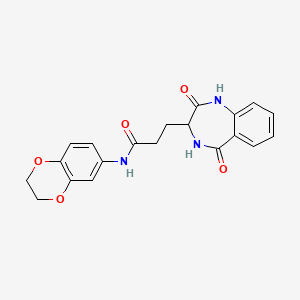
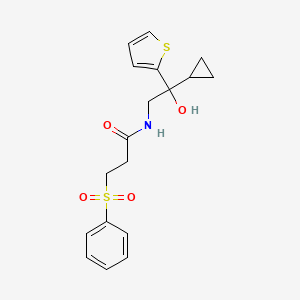

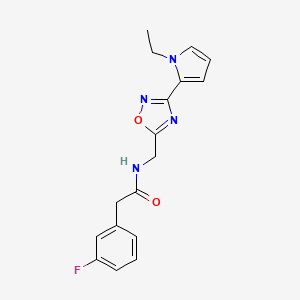
![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)